
N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide
描述
N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a derivative of phencyclidine (PCP), a dissociative anesthetic that has been used in the past as a recreational drug. However, CPP is not used for recreational purposes due to its lack of psychoactive effects. Instead, CPP is used as a research tool to study the mechanisms of action of certain neurotransmitters in the brain.
作用机制
CPP exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. By blocking NMDA receptors, CPP can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors, CPP has been shown to have other biochemical and physiological effects. For example, CPP has been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and motivation. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using CPP in lab experiments is its specificity for NMDA receptors. By selectively blocking NMDA receptors, researchers can study the effects of neurotransmitters on neuronal activity without interference from other receptor types. However, one limitation of using CPP is its relatively short duration of action. CPP has a half-life of approximately 2 hours, which limits its usefulness in long-term experiments.
未来方向
There are several future directions for research involving CPP. One area of interest is the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. By studying the effects of NMDA receptor antagonists such as CPP on neuronal activity and behavior, researchers may be able to develop new treatments for these disorders. Another area of interest is the development of new compounds that are more selective and potent than CPP. By improving the specificity and potency of NMDA receptor antagonists, researchers can gain a better understanding of the role of NMDA receptors in the brain.
科学研究应用
CPP has been widely used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters in the brain. Specifically, CPP is used as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, researchers can study the effects of neurotransmitters such as glutamate on neuronal activity and behavior.
属性
IUPAC Name |
N-(1-propylpiperidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-7-14-8-5-11(6-9-14)13-12(15)10-3-4-10/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQHZPWAMHDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



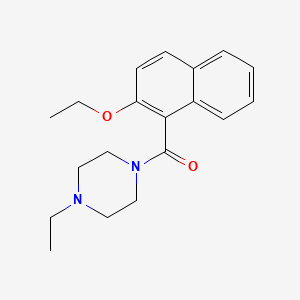
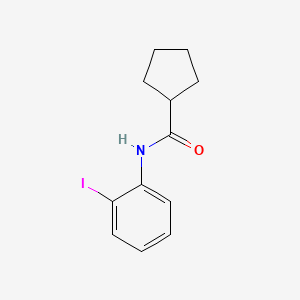


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
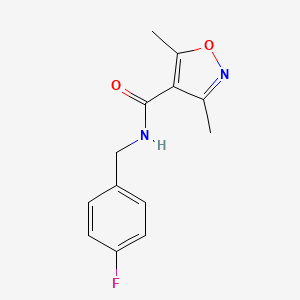
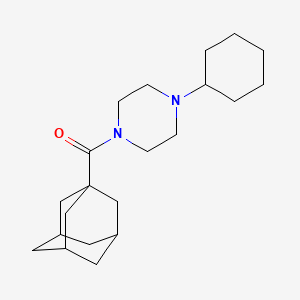

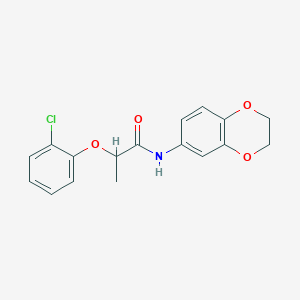
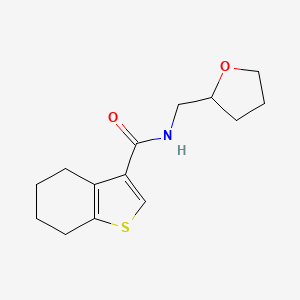
![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
